molecular formula C21H22N6O B14977424 N~4~-(3-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14977424
M. Wt: 374.4 g/mol
InChI Key: MQDYKDPYNJPJOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-METHOXYPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents introduce the phenylethyl and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N4-(3-METHOXYPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).

    Medicine: Explored for its antitumor activity, showing promise in inhibiting the proliferation of cancer cells.

Mechanism of Action

The mechanism of action of N4-(3-METHOXYPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its antitumor activity.

Comparison with Similar Compounds

Similar Compounds

    N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Similar structure but different biological activity.

    Pyrido[2,3-d]Pyrimidine Derivatives: Known for their antiviral properties.

    Thieno[2,3-d]Pyrimidine Derivatives: Exhibits antimicrobial activity

Uniqueness

N4-(3-METHOXYPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific substitution pattern, which imparts unique biological activities, particularly its potent CDK inhibitory activity and antitumor properties .

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

4-N-(3-methoxyphenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H22N6O/c1-27-20-18(14-23-27)19(24-16-9-6-10-17(13-16)28-2)25-21(26-20)22-12-11-15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H2,22,24,25,26)

InChI Key

MQDYKDPYNJPJOE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)NCCC4=CC=CC=C4

Origin of Product

United States

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